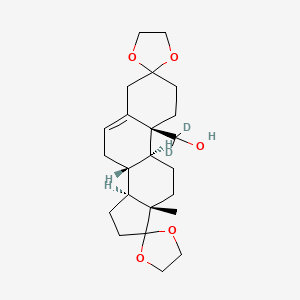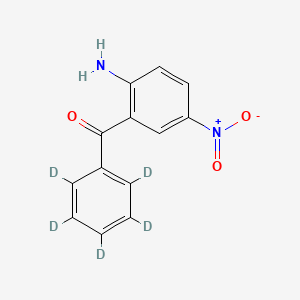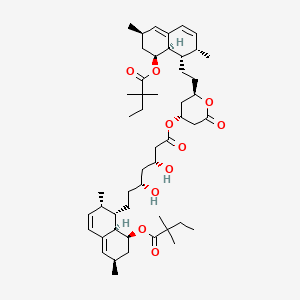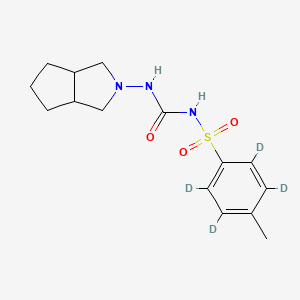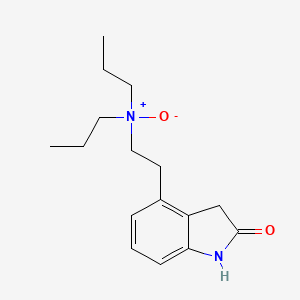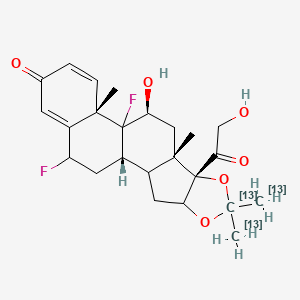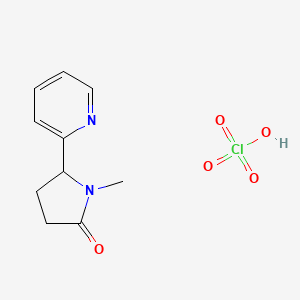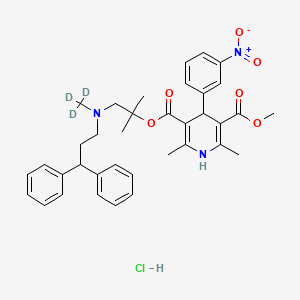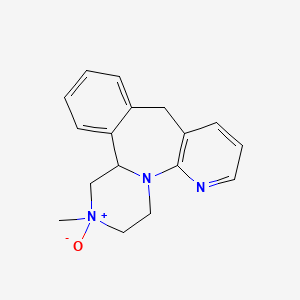
Mirtazapine N-Oxide
Overview
Description
Mirtazapine N-oxide is a metabolite of mirtazapine, a tetracyclic antidepressant used primarily for the treatment of major depressive disorder. Mirtazapine itself is known for its unique mechanism of action, which involves antagonism of central presynaptic alpha-2 adrenergic receptors, leading to increased release of norepinephrine and serotonin. This compound is formed through the metabolic oxidation of mirtazapine and retains some of the pharmacological properties of its parent compound .
Mechanism of Action
Target of Action
Mirtazapine N-Oxide is a metabolite of Mirtazapine . Mirtazapine primarily targets central adrenergic and serotonergic receptors . It is a noradrenergic and specific serotonergic antidepressant (NaSSA) that acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors as well as by blocking 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in mood regulation and the body’s response to stress.
Mode of Action
It is hypothesized that its antidepressant effects are due to the synergy between noradrenergic and serotonergic actions . By antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, Mirtazapine enhances the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for its rapid onset of action and high level of response .
Biochemical Pathways
Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine, and N-oxidation to this compound . The cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4 in human liver microsomes are mainly responsible for this metabolism . These metabolic reactions provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .
Pharmacokinetics
Mirtazapine exhibits linear pharmacokinetics over a dose range of 15 to 80mg . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . The elimination half-life of Mirtazapine ranges from 20 to 40 hours . Total body clearance as determined from intravenous administration to young males amounts to 31 L/h . The CYP3A enzyme metabolizes Mirtazapine into its N-desmethyl and N-oxide metabolites .
Result of Action
It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It is also effective in treating major depressive disorder and depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .
Action Environment
The action of this compound can be influenced by environmental factors such as the route of administration. For instance, intranasal delivery of Mirtazapine via lipid nanocapsules has been shown to deliver a higher amount of Mirtazapine to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration . This suggests that the nose-to-brain pathway plays a significant role in the drug delivery to the brain .
Biochemical Analysis
Cellular Effects
Mirtazapine, the parent compound, has been reported to have effects on various types of cells and cellular processes
Molecular Mechanism
It’s known that Mirtazapine, the parent compound, exerts its effects at the molecular level through various mechanisms
Dosage Effects in Animal Models
A study has shown that intranasal administration of Mirtazapine (the parent compound) in lipid nanocapsules could deliver a higher amount of the drug to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration .
Metabolic Pathways
Mirtazapine N-Oxide is a metabolite of Mirtazapine, which is metabolized mainly by the CYP450 enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine N-oxide typically involves the oxidation of mirtazapine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where mirtazapine is oxidized using industrial-grade oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Mirtazapine N-oxide primarily undergoes reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: this compound can be reduced back to mirtazapine using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: It can undergo nucleophilic substitution reactions where the N-oxide group is replaced by other nucleophiles under basic conditions.
Major Products:
Reduction: The major product is mirtazapine.
Substitution: Depending on the nucleophile used, various substituted derivatives of mirtazapine can be formed.
Scientific Research Applications
Mirtazapine N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of mirtazapine and its metabolites.
Biology: Studies on this compound help in understanding the metabolic pathways and the pharmacokinetics of mirtazapine.
Medicine: Research on this compound contributes to the development of new antidepressant therapies and the improvement of existing ones.
Industry: It is used in the pharmaceutical industry for the development of formulations and the study of drug stability and metabolism
Comparison with Similar Compounds
- Clomipramine N-oxide
- Doxepin N-oxide
- Citalopram N-oxide
- Clozapine N-oxide
- Olanzapine N-oxide
Comparison: Mirtazapine N-oxide is unique in its dual action on both norepinephrine and serotonin receptors, which distinguishes it from other N-oxide metabolites that may primarily act on a single neurotransmitter system. This dual action contributes to its efficacy in treating major depressive disorder with fewer side effects .
Properties
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-12-6 | |
| Record name | Mirtazapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is Mirtazapine N-oxide formed in the body?
A1: this compound is a metabolite of Mirtazapine, generated through biotransformation. Research using the fungus Cunninghamella elegans as a model for mammalian metabolism revealed that this fungus metabolizes Mirtazapine into seven distinct metabolites, including this compound. [] This suggests that similar metabolic pathways involving oxidation may be responsible for the formation of this compound in mammals, including humans.
Q2: What analytical methods are available for detecting and quantifying this compound in biological samples?
A2: Several analytical methods have been developed for the detection and quantification of this compound in biological samples:
- Enantioselective HPLC with Fluorescence Detection: This method allows for the simultaneous quantification of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and this compound in plasma and urine samples. [] This technique utilizes liquid-solid extraction for sample preparation and achieves high sensitivity and accuracy.
- Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking: This method enables the simultaneous enantioselective separation of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine, and this compound. [] This technique provides rapid analysis with high sensitivity and has been validated for pharmacokinetic studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


